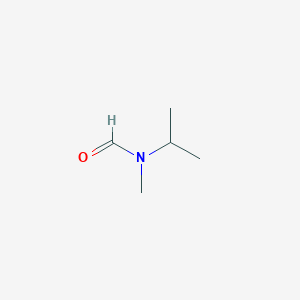
N-isopropyl-N-methylformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopropyl-N-methylformamide: is an organic compound belonging to the class of formamides. It is characterized by the presence of an isopropyl group and a methyl group attached to the nitrogen atom of the formamide structure. This compound is a colorless liquid at room temperature and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
Reaction of Isopropylamine with Methyl Formate:
- Equation:
CH3NH2+HCOOCH3→HCONHCH3+CH3OH
Reaction: Isopropylamine reacts with methyl formate to produce N-isopropyl-N-methylformamide and methanol.
Conditions: This reaction typically occurs under mild conditions, often at room temperature, and does not require a catalyst.
- Equation:
-
Transamidation of Formamide:
- Reaction: Formamide reacts with isopropylamine to produce this compound and ammonia.
- Conditions: This reaction can be carried out at elevated temperatures to facilitate the transamidation process.
- Equation:
HCONH2+CH3NH2→HCONHCH3+NH3
Industrial Production Methods:
- The industrial production of this compound typically involves the reaction of isopropylamine with methyl formate due to its simplicity and high yield. The process is carried out in large reactors with controlled temperature and pressure to ensure optimal production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Oxidation:
- N-isopropyl-N-methylformamide can undergo oxidation reactions to form corresponding amides and other oxidation products.
- Reagents and Conditions: Common oxidizing agents include hydrogen peroxide and potassium permanganate under acidic or basic conditions.
- Major Products: Oxidation typically results in the formation of N-isopropylformamide and other oxidized derivatives.
-
Reduction:
- This compound can be reduced to form corresponding amines.
- Reagents and Conditions: Common reducing agents include lithium aluminum hydride and sodium borohydride.
- Major Products: Reduction results in the formation of N-isopropyl-N-methylamine.
-
Substitution:
- This compound can undergo substitution reactions where the formamide group is replaced by other functional groups.
- Reagents and Conditions: Common reagents include alkyl halides and acyl chlorides under basic or acidic conditions.
- Major Products: Substitution reactions yield various substituted amides and other derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- N-isopropyl-N-methylformamide is used as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds.
Biology:
- This compound is used in the study of enzyme-catalyzed reactions involving formamides and their derivatives.
Medicine:
- This compound is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry:
- It is used as a solvent and intermediate in the production of various chemicals, including agrochemicals and specialty chemicals.
Wirkmechanismus
- The mechanism of action of N-isopropyl-N-methylformamide involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The formamide group can participate in hydrogen bonding with various biological molecules, influencing their structure and function. The isopropyl and methyl groups provide steric hindrance, affecting the compound’s reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
-
N-methylformamide:
- Similar structure but lacks the isopropyl group.
- Used as a solvent and reagent in organic synthesis.
-
N,N-dimethylformamide:
- Contains two methyl groups attached to the nitrogen atom.
- Widely used as a solvent in chemical reactions and industrial processes.
-
N-isopropylformamide:
- Contains an isopropyl group but lacks the methyl group.
- Used in the synthesis of various organic compounds.
Uniqueness:
- N-isopropyl-N-methylformamide is unique due to the presence of both isopropyl and methyl groups, which provide distinct steric and electronic properties. This combination enhances its reactivity and makes it suitable for specific applications in organic synthesis and industrial processes.
Eigenschaften
IUPAC Name |
N-methyl-N-propan-2-ylformamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5(2)6(3)4-7/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTLKYRAZWGBDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-cyclopropyl-1-[1-(2,6-dimethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2650607.png)

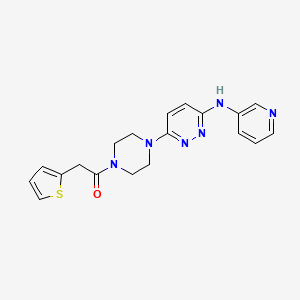
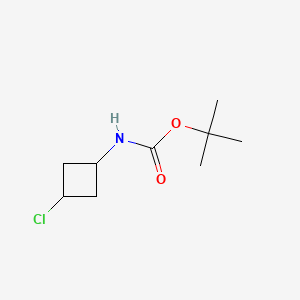
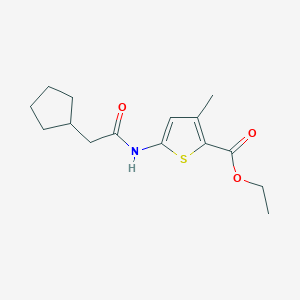
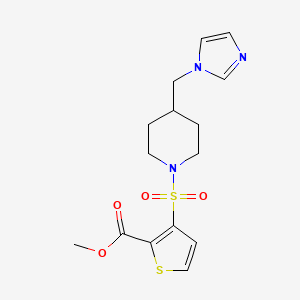

![1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2650619.png)
![N-cyclopentyl-2-(2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide](/img/structure/B2650621.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methylacetamide](/img/structure/B2650624.png)

![(2Z)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-3-hydroxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile](/img/structure/B2650626.png)
